molecular formula C17H21N3OS B4258432 N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide

N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide

Cat. No. B4258432
M. Wt: 315.4 g/mol
InChI Key: HCNKZKWMGYHMSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide, also known as CTAP, is a selective antagonist for the kappa opioid receptor (KOR). This compound has been widely used in scientific research to study the physiological and biochemical effects of KOR activation and inhibition.

Mechanism of Action

N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide is a selective antagonist for KOR, which means that it binds to the receptor without activating it. KOR is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. Activation of KOR by endogenous opioids or synthetic agonists leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in hyperpolarization of the cell membrane and inhibition of neurotransmitter release. N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide blocks the effects of KOR activation by binding to the receptor and preventing the binding of agonists.
Biochemical and Physiological Effects:
N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissue. In general, N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide blocks the effects of KOR activation, leading to the disinhibition of neurotransmitter release and the activation of downstream signaling pathways. N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has been shown to increase the release of dopamine and serotonin in the brain, leading to antidepressant and anxiolytic effects. N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has also been shown to reduce the analgesic effects of KOR agonists, indicating its potential use as a pain reliever.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide is a selective and potent antagonist for KOR, making it a useful tool for studying the physiological and biochemical effects of KOR activation and inhibition. N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has been extensively used in animal models to investigate the role of KOR in pain modulation, stress response, drug addiction, and depression. However, N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has some limitations for lab experiments. First, N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has a relatively short half-life, which limits its duration of action. Second, N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has some off-target effects, such as the inhibition of the mu opioid receptor and the activation of the delta opioid receptor, which may complicate the interpretation of the results.

Future Directions

There are several future directions for the study of N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide and KOR. First, the development of more selective and potent KOR antagonists may overcome the limitations of N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide and provide better tools for studying the role of KOR in health and disease. Second, the investigation of the interaction between KOR and other neurotransmitter systems may provide new insights into the mechanisms of pain modulation, stress response, drug addiction, and depression. Third, the development of KOR agonists and antagonists with longer half-lives and better pharmacokinetic properties may lead to the development of new therapeutic agents for pain management, mood disorders, and addiction.

Scientific Research Applications

N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has been extensively used in scientific research to study the physiological and biochemical effects of KOR activation and inhibition. It has been used to investigate the role of KOR in pain modulation, stress response, drug addiction, and depression. N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide has also been used to study the interaction between KOR and other neurotransmitter systems, such as the dopamine and serotonin systems.

properties

IUPAC Name

N-cyclopropyl-1-ethyl-N-[(4-methylsulfanylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-3-19-11-10-16(18-19)17(21)20(14-6-7-14)12-13-4-8-15(22-2)9-5-13/h4-5,8-11,14H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNKZKWMGYHMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC2=CC=C(C=C2)SC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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